4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a versatile chemical compound with the molecular formula C16H25BrClNO and a molecular weight of 362.73 g/mol . This compound is known for its unique properties, making it invaluable in various scientific research fields, including molecular interactions, drug development, and neurobiology.
Preparation Methods
The synthesis of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-bromo-2-propylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studying molecular interactions and cellular processes.
Medicine: It plays a role in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride can be compared with similar compounds such as:
2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but differs in the position of the substituent groups.
4-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-2-3-14-12-15(17)4-5-16(14)19-11-8-13-6-9-18-10-7-13;/h4-5,12-13,18H,2-3,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFMZRIYCNFYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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